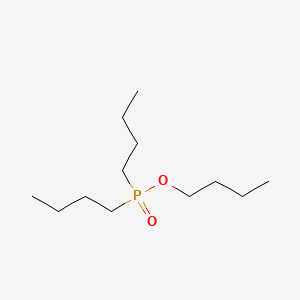

Phosphinic acid, dibutyl-, butyl ester

Description

Phosphinic acid, dibutyl-, butyl ester (IUPAC: Phosphinic acid, dibutyl-, butyl ester; CAS: 6172-80-1) is an organophosphorus compound with the formula $ (C4H9)2P(O)OC4H_9 $. This ester derivative of dibutylphosphinic acid features two butyl groups bonded to the phosphorus atom and a butyl ester group. Its structure confers unique physicochemical properties, including high lipophilicity and stability under specific conditions, making it valuable in industrial and pharmaceutical applications, such as intermediates in prodrug synthesis and metal extraction agents .

Properties

CAS No. |

2950-47-2 |

|---|---|

Molecular Formula |

C12H27O2P |

Molecular Weight |

234.32 g/mol |

IUPAC Name |

1-dibutylphosphoryloxybutane |

InChI |

InChI=1S/C12H27O2P/c1-4-7-10-14-15(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |

InChI Key |

GXYBSEVPLCHEBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Catalysts : Sulfuric acid (H₂SO₄) is commonly used at 0.2–1 wt% relative to butanol.

- Molar Ratio : Butanol is typically added in excess (15:1 alcohol-to-acid ratio) to drive the equilibrium.

- Temperature : Elevated temperatures (140–200°C) improve reaction kinetics.

- Time : Batch reactions require 16–20 hours for >90% conversion.

Industrial Optimization

- Purity Control : Neutralization with alkaline solutions (e.g., 4–6% NaOH) post-reaction removes residual acid.

- Yield Enhancement : Vacuum distillation at 115–125°C isolates the ester with >85% purity.

Advantages : Simplicity and cost-effectiveness.

Limitations : Long reaction times and energy-intensive heating.

Microwave-Assisted Continuous Flow Esterification

Modern approaches leverage microwave (MW) irradiation and continuous flow systems to enhance efficiency:

Key Innovations

- Microwave Parameters :

- Flow Reactor Design :

Performance Data

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Batch (H₂SO₄) | 160–200 | 16–20 | 73–90 |

| MW Flow | 180–225 | 0.5–2 | 82–94 |

Advantages : Rapid synthesis, reduced side products.

Limitations : Specialized equipment required.

Transesterification of Alkyl-H-Phosphinates

Transesterification offers a route to tailor the ester groups:

Process Overview

Critical Factors

- Catalyst-Free : Excess butanol acts as both reactant and solvent.

- By-Product Management : Unreacted alcohol is recycled via supergravity bed distillation.

Ionic Liquid-Catalyzed Esterification

Brønsted acidic ionic liquids (ILs) provide a greener alternative:

IL Systems

Performance Metrics

Advantages : Recyclable catalysts, minimal waste.

Limitations : Higher catalyst costs.

Industrial-Scale Production Strategies

Patents highlight optimized large-scale processes:

Case Study: CN102351896B

- Synthesis : Phosphorus oxychloride (POCl₃) + butanol → dibutyl chlorophosphate.

- Hydrolysis : NaOH neutralization yields dibutyl phosphate.

- Purification : Acid washing (H₂SO₄) and vacuum distillation.

Throughput : 90% yield at 120°C with 3% H₂SO₄.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Esterification | 73–90 | 16–20 | High | Moderate (acid waste) |

| MW Flow | 82–94 | 0.5–2 | Moderate | Low (reduced energy) |

| Ionic Liquid | 99+ | 4–8 | Low | Very Low |

Chemical Reactions Analysis

Phosphinic acid, dibutyl-, butyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Hydrolysis: In the presence of water, it can hydrolyze to produce phosphinic acid and butanol.

Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phosphinic acid, dibutyl-, butyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives.

Biology: It has applications in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.

Industry: It is used in the production of polymers and as a plasticizer in various materials

Mechanism of Action

The mechanism by which phosphinic acid, dibutyl-, butyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release phosphinic acid, which can then interact with biological molecules. This interaction can inhibit or modify the activity of enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

Phosphinic acid esters vary based on alkyl/aryl substituents and ester groups. Key analogues include:

Physicochemical Properties

- Hydrolysis Stability :

- Dibutyl-, butyl ester is prone to hydrolysis under acidic or aqueous conditions, reverting to dibutylphosphinic acid. This contrasts with fluorinated analogues (e.g., difluoromethyl derivatives), where electron-withdrawing groups slow hydrolysis .

- Hydrolysis rates are influenced by substituents: Electron-deficient esters (e.g., trifluoromethyl) hydrolyze faster due to increased electrophilicity at phosphorus .

- Thermal Stability :

Research Findings and Challenges

- Scalability : MW-assisted synthesis of dibutyl-, butyl ester faces limitations in batch productivity (0.75 g/30 min in flow systems vs. 0.10 g in batch) .

- Hydrolysis Mitigation : Strategies include introducing steric hindrance (e.g., branched alkyl groups) or electron-withdrawing substituents (e.g., fluorine) .

- Toxicity : Alkyl phosphinic esters generally exhibit low acute toxicity, but long-term effects require further study .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing dibutyl butylphosphinic acid ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via two main pathways:

- Route A : Reacting diethyl chlorophosphite (DEMP, CAS 15715-41-0) with a hydroxy-functionalized intermediate, followed by partial hydrolysis to form the ester (e.g., MPBE, CAS 6172-80-1). Critical parameters include stoichiometric control of DEMP and temperature regulation (<50°C) to avoid side reactions .

- Route B : Using acrylic acid esters as starting materials, which react with MPBE to form intermediates that undergo Claisen condensation, hydrolysis, and decarboxylation. Solvent choice (e.g., THF) and catalytic conditions (e.g., Lewis acids) are pivotal for selectivity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of dibutyl butylphosphinic acid ester?

- Methodological Answer :

- NMR Spectroscopy : P NMR is critical for confirming phosphorus bonding environments (δ ~30–40 ppm for phosphinic esters). H/C NMR resolves alkyl chain conformations .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies molecular ion peaks (e.g., m/z 208.1 for CHOP) and fragmentation patterns to verify ester groups .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically observed above 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., heats of combustion) of dibutyl butylphosphinic acid ester?

- Methodological Answer :

- Standardization : Use bomb calorimetry under controlled oxygen pressures to measure heats of combustion. Compare results with NBS data (e.g., ΔH° ≈ -4,500 kJ/mol for analogous phosphinic esters) .

- Computational Validation : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model thermodynamic parameters and cross-validate experimental data .

Q. What mechanistic insights explain the role of dibutyl butylphosphinic acid ester in synthesizing organophosphorus herbicides like glufosinate?

- Methodological Answer :

- Intermediate Reactivity : The ester acts as a phosphorylating agent, transferring the phosphinic group to DKP derivatives (e.g., via nucleophilic substitution). Kinetic studies (e.g., stopped-flow UV-Vis) reveal rate constants (k ≈ 10 s) dependent on solvent polarity .

- Stereochemical Control : Chiral HPLC confirms enantiomeric excess (>90% L-isomer) in glufosinate synthesis when using optically pure MPBE .

Q. How can computational models predict the reactivity of dibutyl butylphosphinic acid ester in novel catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with transition-metal catalysts (e.g., Pd/C) to predict regioselectivity in cross-coupling reactions.

- Quantum Mechanical Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO-LUMO gaps ≈ 5 eV), identifying reactive sites for electrophilic attack .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| CAS Registry Number | 6172-80-1 | |

| Molecular Formula | CHOP | |

| Thermal Decomposition Temp | >200°C (TGA) | |

| P NMR Shift | δ 32–35 ppm (in CDCl) | |

| Synthetic Yield (Route A) | 60–85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.